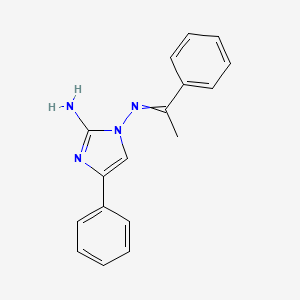
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties .
Vorbereitungsmethoden
The synthesis of 4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. One common method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP). This reaction proceeds through the formation of an enamine, which is then oxidized to an α-aminoaldehyde, followed by cyclization to form the imidazole ring .
Analyse Chemischer Reaktionen
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine can be compared with other imidazole derivatives such as:
1-Phenylimidazole: Known for its antifungal properties.
2-Phenylimidazole: Used in the synthesis of pharmaceuticals.
4-(1H-Imidazol-1-yl)phenol: Known for its antimicrobial activity
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of imidazole derivatives.
Eigenschaften
CAS-Nummer |
19933-44-9 |
|---|---|
Molekularformel |
C17H16N4 |
Molekulargewicht |
276.34 g/mol |
IUPAC-Name |
4-phenyl-1-(1-phenylethylideneamino)imidazol-2-amine |
InChI |
InChI=1S/C17H16N4/c1-13(14-8-4-2-5-9-14)20-21-12-16(19-17(21)18)15-10-6-3-7-11-15/h2-12H,1H3,(H2,18,19) |
InChI-Schlüssel |
QNCBONWPFHRQCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN1C=C(N=C1N)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















